Cyclohexyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone
Overview
Description
Cyclohexyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a cyclohexyl group, a phenyl ketone moiety, and a spirocyclic system containing both oxygen and nitrogen atoms. The compound’s molecular formula is C21H29NO3, and it has a molecular weight of 343.47 g/mol .
Scientific Research Applications
Cyclohexyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic system can be synthesized by reacting a suitable piperidone derivative with ethylene glycol under acidic conditions to form the 1,4-dioxa-8-azaspiro[4.5]decane moiety.
Attachment of the Phenyl Ketone Group: The spirocyclic intermediate is then reacted with a phenyl ketone derivative, such as benzoyl chloride, in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of Cyclohexyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A simpler spirocyclic compound with similar structural features.
Cyclohexyl phenyl ketone: Lacks the spirocyclic system but shares the cyclohexyl and phenyl ketone moieties.
Piperidin-4-one ethylene ketal: Another spirocyclic compound with a different functional group arrangement.
Uniqueness
Cyclohexyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone is unique due to its combination of a spirocyclic system with a phenyl ketone group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
cyclohexyl-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c23-20(18-6-2-1-3-7-18)19-8-4-5-17(15-19)16-22-11-9-21(10-12-22)24-13-14-25-21/h4-5,8,15,18H,1-3,6-7,9-14,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIAFHJYPPXGDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643343 | |
Record name | Cyclohexyl{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-55-5 | |
Record name | Methanone, cyclohexyl[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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